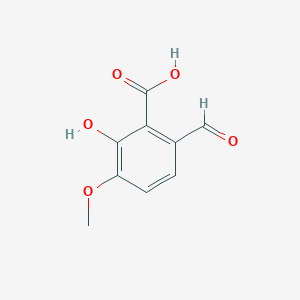

5-氯-N-环己基-2-甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

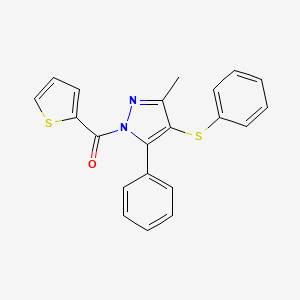

The compound 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide is not directly discussed in the provided papers. However, the papers do provide insights into the chemistry of related sulfonamide compounds, which can be used to infer some aspects of the target compound's characteristics. Sulfonamides are known for their pharmacological importance and are often evaluated for their potential therapeutic applications .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride. For example, in one study, 4-methoxyphenethylamine was reacted with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule . This suggests that the synthesis of 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide could similarly involve the reaction of cyclohexylamine with an appropriately substituted sulfonyl chloride.

Molecular Structure Analysis

The molecular structure of sulfonamides can be characterized by various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as by elemental analysis . The crystal structures of related compounds have shown that molecular conformations are stabilized by different intramolecular interactions, such as C-H...O and N-H...Cl interactions . These findings can be extrapolated to predict that 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide may also exhibit similar intramolecular stabilizing interactions.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions. For instance, N-methoxyethanesulfonamides can undergo iodobenzene-catalyzed cyclization with m-chloroperoxybenzoic acid to form 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides . Another example is the use of N-chloro-N-methoxybenzenesulfonamide as a chlorinating reagent for a variety of substrates, including phenols and aromatic amines . These reactions highlight the reactivity of the sulfonamide group and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be influenced by their molecular structure. The presence of different substituents on the benzenesulfonyl ring can affect the compound's solubility, melting point, and reactivity. The weak intermolecular interactions, such as C-H...O and (\pi)-(\pi) stacking, can lead to different supramolecular architectures, which may impact the compound's crystalline properties . These properties are essential for understanding the behavior of 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide in various environments and its potential applications.

科学研究应用

选择性环氧合酶-2 抑制剂

研究重点是磺酰胺衍生物的合成,以评估其对环氧合酶-2 (COX-2) 和环氧合酶-1 (COX-1) 酶的抑制作用。引入氟原子等特定取代基已被证明可以保留 COX-2 效力,同时增加 COX1/COX-2 选择性。这导致了强效、高度选择性和口服活性 COX-2 抑制剂的发现,这些抑制剂正在临床试验中用于治疗类风湿性关节炎、骨关节炎和急性疼痛 (Hiromasa Hashimoto 等,2002)。

抗肿瘤活性

来自磺酰胺重点库的化合物已在基于细胞的抗肿瘤筛选器中进行评估。某些磺酰胺已被选为有效的细胞周期抑制剂,并已进入临床试验。这些化合物破坏微管蛋白聚合或导致癌细胞系的 S 期部分减少,在 I 期环境中证明了初步的临床活性 (T. Owa 等,2002)。

催化和材料科学

已探索磺酰胺取代化合物在催化和材料科学中的潜力。例如,磺酰胺取代的铁酞菁在氧化条件下显示出显着的稳定性,并且在使用 H2O2 作为氧化剂氧化烯烃时效率很高。使用此类催化剂氧化环己烯导致形成烯丙基酮,证明了这些化合物在合成应用中的效用 (Umit Işci 等,2014)。

氯化试剂

对磺酰胺化学的研究还导致了高效氯化试剂的开发,例如 N-氯-N-甲氧基苯磺酰胺。这些试剂已被用于各种有机底物的氯化,包括 1,3-二酮、β-酮酯和酚,得到具有良好至高产率的氯化产物。这突出了磺酰胺衍生物在有机合成中的多功能性 (Xiao-Qiu Pu 等,2016)。

抗癌和酶抑制

已合成出新的二苯磺酰胺并评估了它们的抗癌作用,特别是通过诱导凋亡和自噬途径。这些化合物还已证明对碳酸酐酶同工酶具有抑制作用,这些同工酶与肿瘤生长和转移有关。结果表明这些化合物作为具有特定酶抑制作用的抗癌候选药物的潜力 (H. Gul 等,2018)。

属性

IUPAC Name |

5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3S/c1-18-12-8-7-10(14)9-13(12)19(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQNEDMNWZKTSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2526801.png)

![5'-Bromo-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2526803.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride](/img/structure/B2526811.png)

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2526813.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2526815.png)